Cas no 2138041-54-8 (1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane)

1-(2,2-Difluoropropoxy)-1-(iodomethyl)cycloheptane is a fluorinated cycloheptane derivative featuring both difluoropropoxy and iodomethyl functional groups. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty materials. The presence of the iodine substituent enhances its reactivity in cross-coupling reactions, while the difluoropropoxy group contributes to improved metabolic stability and lipophilicity in derived compounds. Its unique structure allows for selective functionalization, making it valuable for applications requiring precise molecular modifications. The compound is typically handled under inert conditions due to the sensitivity of the C-I bond.
1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane structure
2138041-54-8 structure
商品名:1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane
CAS番号:2138041-54-8
MF:C11H19F2IO
メガワット:332.169243097305
CID:6378428
PubChem ID:165748934

1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane 化学的及び物理的性質

名前と識別子

    • 1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane
    • EN300-1136273
    • 2138041-54-8
    • インチ: 1S/C11H19F2IO/c1-10(12,13)9-15-11(8-14)6-4-2-3-5-7-11/h2-9H2,1H3
    • InChIKey: WHHLVMGVPSMYAR-UHFFFAOYSA-N
    • ほほえんだ: ICC1(CCCCCC1)OCC(C)(F)F

計算された属性

  • せいみつぶんしりょう: 332.04487g/mol
  • どういたいしつりょう: 332.04487g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 9.2Ų

1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1136273-1.0g
1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane
2138041-54-8
1g
$0.0 2023-06-09
Enamine
EN300-1136273-5g
1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane
2138041-54-8 95%
5g
$3894.0 2023-10-26
Enamine
EN300-1136273-2.5g
1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane
2138041-54-8 95%
2.5g
$2631.0 2023-10-26
Enamine
EN300-1136273-1g
1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane
2138041-54-8 95%
1g
$1343.0 2023-10-26
Enamine
EN300-1136273-0.05g
1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane
2138041-54-8 95%
0.05g
$1129.0 2023-10-26
Enamine
EN300-1136273-0.1g
1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane
2138041-54-8 95%
0.1g
$1183.0 2023-10-26
Enamine
EN300-1136273-10g
1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane
2138041-54-8 95%
10g
$5774.0 2023-10-26
Enamine
EN300-1136273-0.5g
1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane
2138041-54-8 95%
0.5g
$1289.0 2023-10-26
Enamine
EN300-1136273-0.25g
1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane
2138041-54-8 95%
0.25g
$1235.0 2023-10-26

1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane 関連文献

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1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptaneに関する追加情報

Chemical Profile of 1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane (CAS No. 2138041-54-8)

1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane, identified by its CAS number 2138041-54-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cycloheptane core functionalized with both an iodomethyl group and a 2,2-difluoropropoxy moiety. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and synthetic chemistry.

The iodomethyl substituent at the cycloheptane ring introduces a reactive handle that can be utilized in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for the development of novel therapeutic agents. The presence of the iodomethyl group also allows for further derivatization via nucleophilic substitution reactions, providing flexibility in designing derivatives with tailored biological activities.

Concurrently, the 2,2-difluoropropoxy group adds an electron-withdrawing effect to the molecule, which can influence its electronic properties and reactivity. This moiety is particularly interesting because fluorine atoms are frequently incorporated into pharmaceuticals to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. The combination of these two functional groups in 1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane suggests potential applications in the synthesis of bioactive molecules targeting various disease pathways.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. The cycloheptane ring in 1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane is a privileged scaffold that has been explored in numerous pharmacophores due to its ability to mimic natural product structures and interact favorably with biological macromolecules. Studies have demonstrated that modifications at the cycloheptane core can significantly alter the pharmacological properties of a molecule, making it an attractive platform for medicinal chemists.

In the context of current research, 1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane has been investigated for its potential role in developing novel therapeutic agents. The compound’s reactivity profile allows for facile introduction of additional functional groups, enabling the synthesis of analogues with enhanced biological activity. For instance, researchers have explored its use in generating derivatives with anti-inflammatory or anticancer properties by leveraging its compatibility with palladium-catalyzed cross-coupling reactions.

The 2,2-difluoropropoxy group has been particularly studied for its ability to influence the conformational flexibility and electronic distribution within the molecule. This feature is crucial in drug design, as it can affect how a compound interacts with its target receptor. By modulating these properties, chemists can optimize binding affinity and selectivity, which are key factors in developing drugs with improved efficacy and reduced side effects.

Moreover, the incorporation of fluorine atoms into pharmaceuticals has been linked to improved pharmacokinetic profiles. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can prolong their half-life and increase their bioavailability. The presence of two fluorine atoms in the 2,2-difluoropropoxy group of 1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane may contribute to these desirable properties, making it a valuable building block for drug discovery efforts.

Recent studies have also explored the synthetic utility of this compound in generating libraries of diverse molecular structures. By employing iterative cross-coupling strategies and functional group interconversions, researchers have been able to produce a wide array of derivatives with varying biological activities. These efforts have underscored the importance of versatile intermediates like 1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane in accelerating the discovery process.

The compound’s potential applications extend beyond traditional small-molecule drug discovery. Its structural features make it suitable for use as a precursor in polymer chemistry and material science. For instance, fluorinated compounds are increasingly being used to develop advanced materials with unique properties such as high thermal stability and low friction coefficients. The reactivity introduced by the iodomethyl group further enhances its utility as a monomer or intermediate in polymer synthesis.

In conclusion, 1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane (CAS No. 2138041-54-8) represents a multifaceted compound with significant potential in pharmaceutical chemistry and material science. Its unique structural features—comprising both an electron-deficient iodomethyl group and an electron-withdrawing 2,2-difluoropropoxy moiety—make it an invaluable tool for synthetic chemists seeking to develop novel bioactive molecules or advanced materials. As research continues to uncover new applications for this compound, 1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane is poised to play an increasingly important role in shaping future developments across multiple scientific disciplines.

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